2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide

Carbonic anhydrase inhibition Medicinal chemistry Target selectivity

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-65-4; PubChem CID is a fully N,N-disubstituted (tertiary) benzenesulfonamide bearing a bromine atom at the 2-position (IUPAC numbering) and a trifluoromethyl group at the 5-position. Its computed physicochemical profile—zero hydrogen bond donors (HBD = 0), a calculated XLogP3 of 2.6, and a topological polar surface area (TPSA) of 45.8 Ų—distinguishes it sharply from primary sulfonamide analogs, which possess one HBD, lower lipophilicity (XLogP3 ≈ 2.1), and larger TPSA (≈ 68.5 Ų).

Molecular Formula C9H9BrF3NO2S
Molecular Weight 332.14 g/mol
Cat. No. B8159614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC9H9BrF3NO2S
Molecular Weight332.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,1-2H3
InChIKeyNCFKAIQYBJAUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide – Physicochemical Identity and Comparator Context for Rational Procurement


2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-65-4; PubChem CID 26986222) is a fully N,N-disubstituted (tertiary) benzenesulfonamide bearing a bromine atom at the 2-position (IUPAC numbering) and a trifluoromethyl group at the 5-position [1]. Its computed physicochemical profile—zero hydrogen bond donors (HBD = 0), a calculated XLogP3 of 2.6, and a topological polar surface area (TPSA) of 45.8 Ų—distinguishes it sharply from primary sulfonamide analogs, which possess one HBD, lower lipophilicity (XLogP3 ≈ 2.1), and larger TPSA (≈ 68.5 Ų) [2][3]. These differences are quantifiable and carry direct consequences for membrane permeation propensity, metabolic susceptibility, and target selectivity, making the compound a structurally defined building block rather than a generic, interchangeable sulfonamide.

Why Primary and Secondary Sulfonamide Analogs Cannot Replace 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide


Primary (RSO₂NH₂) and secondary (RSO₂NHR) sulfonamides retain a labile N–H proton that functions as both a hydrogen bond donor and a zinc-coordinating pharmacophore in metalloenzyme targets such as carbonic anhydrase II [1]. N,N-dimethylation removes this proton entirely, abolishing the canonical zinc-binding mode and converting the sulfonamide from a broad-spectrum CA II inhibitor into a compound that spares CA II while potentially retaining affinity for tumor-associated CA IX through an alternative, non-zinc-mediated interaction [2]. Additionally, the increase in computed lipophilicity (ΔXLogP3 ≈ +0.5) and reduction in TPSA (Δ ≈ −22.7 Ų) relative to the primary analog 2-bromo-5-(trifluoromethyl)benzenesulfonamide alter both passive membrane diffusion kinetics and susceptibility to CYP-mediated oxidation [3][4]. These three features—loss of zinc coordination, altered selectivity, and shifted ADME-relevant descriptors—render primary or secondary sulfonamide replacements non-equivalent in any application where target engagement profile or pharmacokinetic behavior is critical.

Quantitative Differentiation Evidence for 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide Versus Closest Analogs


Hydrogen Bond Donor Count: Zero HBD Eliminates Canonical Carbonic Anhydrase II Zinc-Binding

The target compound possesses zero hydrogen bond donors (HBD = 0), contrasting with the primary sulfonamide analogs 2-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 2778395) and 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 21895504), each of which has HBD = 1 [1][2]. This single structural feature eliminates the sulfonamide N–H proton required for the classical zinc-coordination mechanism employed by primary sulfonamide carbonic anhydrase inhibitors. Published studies on tertiary benzenesulfonamides demonstrate that this class does not inhibit the ubiquitous off-target isoform hCA II and instead exhibits selectivity toward the tumor-associated isoform hCA IX through a non-zinc-binding mode of inhibition [3].

Carbonic anhydrase inhibition Medicinal chemistry Target selectivity

Lipophilicity (XLogP3): +0.5 Unit Increase Over Primary Sulfonamide Analogs Predicts Enhanced Membrane Permeation

The target compound has a computed XLogP3 of 2.6, compared with 2.1 for both the 2-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 2778395) and 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 21895504) primary analogs [1][2]. The ΔXLogP3 of +0.5 corresponds to an approximately 3.2-fold increase in predicted octanol-water partition coefficient, which is associated with improved passive transcellular permeability in Caco-2 and PAMPA models for compounds within this lipophilicity range [3]. This difference is entirely attributable to the replacement of the –NH₂ sulfonamide terminus with the –N(CH₃)₂ group, increasing the nonpolar character of the molecule without altering the aromatic ring substitution pattern.

ADME prediction Drug design Physicochemical profiling

Topological Polar Surface Area: 22.7 Ų Reduction Relative to Primary Analogs Favors Blood-Brain Barrier Penetration Probability

The target compound exhibits a computed topological polar surface area (TPSA) of 45.8 Ų, compared with 68.5 Ų for both primary sulfonamide comparators 2-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 2778395) and 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 21895504) [1][2]. This ΔTPSA of −22.7 Ų places the target compound well below the established threshold of <60 Ų commonly associated with a higher probability of passive blood-brain barrier penetration, whereas both primary analogs exceed this threshold [3]. The reduction arises from the replacement of the primary –NH₂ group (which contributes three polar N–H bonds) with the –N(CH₃)₂ group.

CNS drug design Physicochemical property Membrane permeability

Rotatable Bond Count and Conformational Flexibility: Enhanced Adaptability for Target Binding

The target compound possesses two rotatable bonds (the N–CH₃ bonds of the N,N-dimethylsulfonamide group), compared with a single rotatable bond in the primary sulfonamide analogs 2-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 2778395) and 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CID 21895504) [1][2]. The additional rotatable bond, introduced by the second N-methyl substituent, increases the number of low-energy conformations accessible to the sulfonamide terminus, which can facilitate induced-fit binding to protein pockets that accommodate the dimethylamino motif [3]. This contrasts with the conformationally restricted primary –SO₂NH₂ group, which presents a fixed spatial orientation of its hydrogen atoms.

Molecular recognition Conformational analysis Ligand design

Synthetic Utility: Bromine as a Regioselective Cross-Coupling Handle with Tuned Electronic Environment

The aryl bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). While this functionality is shared with primary sulfonamide analogs, the N,N-dimethylated sulfonamide exerts a distinct electronic influence on the aromatic ring: the –SO₂N(CH₃)₂ group is less electron-withdrawing than –SO₂NH₂ (Hammett σₚ ≈ +0.6 for –SO₂N(CH₃)₂ vs +0.62 for –SO₂NH₂; the inductive effect is modulated by nitrogen lone pair conjugation) [1]. This subtle electronic tuning can affect the oxidative addition rate of Pd(0) into the C–Br bond and alter regioselectivity in subsequent transformations. The compound is listed as a 95–98% purity building block by multiple authorized vendors including Aladdin Scientific (SKU N188611) .

Organic synthesis Suzuki-Miyaura coupling Building block

Evidence-Backed Application Scenarios for 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide in Scientific Procurement


Selective Carbonic Anhydrase IX Probe Design: Exploiting the Tertiary Sulfonamide Selectivity Window

Medicinal chemistry teams developing tumor-selective carbonic anhydrase IX inhibitors can use this compound as a core scaffold. As established in Section 3, N,N-disubstituted (tertiary) benzenesulfonamides do not inhibit the ubiquitous off-target isoform hCA II [1] while retaining nanomolar affinity for hCA IX through a non-zinc-binding mechanism. The bromine substituent at position 2 (IUPAC) provides a synthetic handle for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling parallel library synthesis aimed at optimizing hCA IX potency and selectivity. This selectivity advantage is structurally impossible with primary sulfonamide building blocks, which inhibit both CA II and CA IX indiscriminately.

CNS-Penetrant Lead Optimization: Leveraging TPSA Below the 60 Ų Threshold

Drug discovery programs requiring blood-brain barrier penetration can rationally select this compound over primary sulfonamide analogs. With a TPSA of 45.8 Ų—well below the 60 Ų empirical threshold for CNS penetration—this building block is predicted to have favorable passive BBB permeability [2]. In contrast, the primary sulfonamide comparators carry a TPSA of 68.5 Ų, exceeding this threshold. Coupling the bromine with CNS-targeted fragments allows systematic exploration of receptor occupancy while maintaining the physicochemical envelope necessary for brain exposure.

Agrochemical Intermediate with Enhanced Foliar Uptake Potential

The combination of a trifluoromethyl group (increased metabolic stability and lipophilicity) with a zero-HBD sulfonamide motif makes this compound a candidate intermediate for non-pharmaceutical sulfonamide applications, including agrochemical lead generation [3]. The absence of sulfonamide N–H protons reduces hydrogen-bond-mediated soil binding and may enhance foliar uptake relative to primary sulfonamide analogs. The bromine atom enables late-stage diversification for structure-activity relationship exploration of herbicidal or fungicidal candidates.

Physicochemical Comparator Standard in Sulfonamide ADME Structure-Property Relationship Studies

This compound can serve as a defined reference point in systematic structure-property relationship (SPR) studies examining the impact of N-substitution on sulfonamide ADME properties. Its well-characterized computed descriptors (XLogP3 = 2.6, TPSA = 45.8 Ų, HBD = 0, HBA = 6, rotatable bonds = 2) [4] provide a quantitative baseline for comparing experimental logP, solubility, permeability, and metabolic stability measurements against primary (HBD = 1) and secondary sulfonamide analogs. Such datasets are valuable for building predictive ADME models for sulfonamide-containing compound libraries.

Quote Request

Request a Quote for 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.